molecular formula C16H23F3N2O B6111677 N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B6111677
M. Wt: 316.36 g/mol
InChI Key: IUKBOLDRCTWTHQ-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is a synthetic organic compound that features a morpholine ring, a trifluoromethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitroethane in the presence of a base to form 3-(trifluoromethyl)phenyl-2-nitropropene.

    Reduction: The nitro group of the intermediate is then reduced to an amine using a reducing agent such as lithium aluminum hydride.

    Alkylation: The resulting amine is then alkylated with 2-chloroethylmorpholine in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Chemical Biology: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)pyridin-2-amine
  • N-(2-morpholin-4-ylethyl)-4-(trifluoromethyl)phenylamine

Uniqueness

N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the morpholine ring and the trifluoromethyl group provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O/c1-13(20-5-6-21-7-9-22-10-8-21)11-14-3-2-4-15(12-14)16(17,18)19/h2-4,12-13,20H,5-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKBOLDRCTWTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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